molecular formula C11H20O2 B14514296 4,8-Dimethylnon-7-enoic acid CAS No. 62498-85-5

4,8-Dimethylnon-7-enoic acid

Cat. No.: B14514296
CAS No.: 62498-85-5
M. Wt: 184.27 g/mol
InChI Key: VMDADXVJUBKTJB-UHFFFAOYSA-N
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Description

4,8-Dimethylnon-7-enoic acid is a chemical compound belonging to the class of fatty acids It is characterized by its unique structure, which includes a double bond at the seventh carbon and methyl groups at the fourth and eighth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnon-7-enoic acid can be achieved through several methods. One common approach involves the hydrogenation of homogeraniol, which proceeds smoothly to give 4,8-dimethylnon-7-enol in high yield . This intermediate can then be oxidized to form the desired acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and oxidation processes. These methods are optimized to ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylnon-7-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated fatty acids.

Scientific Research Applications

4,8-Dimethylnon-7-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dimethylnon-7-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to various biological effects. Additionally, its structure allows it to interact with cell membranes, influencing membrane fluidity and function .

Comparison with Similar Compounds

  • 4,8-Dimethyl-7-nonen-1-yne
  • 4,8-Dimethylnon-7-en-1-ol
  • 4,8-Dimethylnon-7-en-1-yl (2E)-3-phenylpro-2-enolate

Comparison: 4,8-Dimethylnon-7-enoic acid is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, its double bond allows for unique reactivity in chemical synthesis, while the methyl groups influence its biological activity .

Properties

CAS No.

62498-85-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

4,8-dimethylnon-7-enoic acid

InChI

InChI=1S/C11H20O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,10H,4,6-8H2,1-3H3,(H,12,13)

InChI Key

VMDADXVJUBKTJB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCC(=O)O

Origin of Product

United States

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